molecular formula C18H23ClN2O2 B12295335 (+/-)-Carazolol-d7 HCl (iso-propyl-d7)

(+/-)-Carazolol-d7 HCl (iso-propyl-d7)

Cat. No.: B12295335
M. Wt: 341.9 g/mol
InChI Key: DXYNUICMBSWZMR-ODLOEXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Carazolol-d7 HCl (iso-propyl-d7) is a deuterated form of Carazolol, a non-selective beta-adrenergic antagonist. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Carazolol-d7 HCl (iso-propyl-d7) typically involves the incorporation of deuterium atoms into the Carazolol molecule. This can be achieved through a series of chemical reactions, including hydrogen-deuterium exchange and the use of deuterated reagents. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (+/-)-Carazolol-d7 HCl (iso-propyl-d7) involves large-scale synthesis using deuterated precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Carazolol-d7 HCl (iso-propyl-d7) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(+/-)-Carazolol-d7 HCl (iso-propyl-d7) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies of beta-adrenergic receptor interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new beta-blocker drugs and in quality control processes.

Mechanism of Action

(+/-)-Carazolol-d7 HCl (iso-propyl-d7) exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • (+/-)-Betaxolol-d7 HCl (iso-propyl-d7)
  • (+/-)-Sotalol-d7 HCl (iso-propyl-d7)
  • (+/-)-Propranolol-d7 HCl (iso-propyl-d7)

Uniqueness

(+/-)-Carazolol-d7 HCl (iso-propyl-d7) is unique due to its specific beta-adrenergic blocking properties and its deuterated form, which provides enhanced stability and traceability in research applications. Compared to similar compounds, it offers distinct advantages in studies requiring precise isotopic labeling and detailed pharmacokinetic analysis.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

341.9 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3,12D;

InChI Key

DXYNUICMBSWZMR-ODLOEXKQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.